1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)-
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Overview
Description
1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
The synthesis of 1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)- can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of nitrile precursors with reactive cumulenes . Another approach is the microwave irradiation method, which has been shown to be efficient in synthesizing various 1,2,4-triazole derivatives . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)- involves its interaction with specific molecular targets. For instance, it can inhibit the biosynthesis of ergosterol in fungal cells by blocking the enzyme 14-α-demethylase . This disruption leads to the accumulation of toxic sterols and ultimately cell death. The compound’s ability to form hydrogen bonds and interact with biological receptors through dipole interactions is crucial for its activity .
Comparison with Similar Compounds
1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)- can be compared with other triazole derivatives such as:
Fluconazole: A well-known antifungal agent that also inhibits ergosterol biosynthesis.
Itraconazole: Another antifungal drug with a similar mechanism of action.
Ravuconazole: Known for its broad-spectrum antifungal activity.
Voriconazole: Effective against a wide range of fungal infections.
The uniqueness of 1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)- lies in its sulfamoylphenyl group, which enhances its solubility and bioavailability, making it a promising candidate for further research and development.
Properties
CAS No. |
4922-53-6 |
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Molecular Formula |
C8H8N4O2S |
Molecular Weight |
224.24 g/mol |
IUPAC Name |
4-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H8N4O2S/c9-15(13,14)7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,(H2,9,13,14)(H,10,11,12) |
InChI Key |
FQAHYLJIQSNCSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NN2)S(=O)(=O)N |
Origin of Product |
United States |
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